N-{3-nitro-2-thienyl}acetamide
Description
N-{3-Nitro-2-thienyl}acetamide is a nitro-substituted thiophene derivative characterized by an acetamide group (-NHCOCH₃) at position 2 and a nitro (-NO₂) group at position 3 of the thiophene ring.
Properties
Molecular Formula |
C6H6N2O3S |
|---|---|
Molecular Weight |
186.19g/mol |
IUPAC Name |
N-(3-nitrothiophen-2-yl)acetamide |
InChI |
InChI=1S/C6H6N2O3S/c1-4(9)7-6-5(8(10)11)2-3-12-6/h2-3H,1H3,(H,7,9) |
InChI Key |
GWQLZDCTAHQTTL-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CS1)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares N-{3-nitro-2-thienyl}acetamide with structurally related compounds, focusing on substituent positions, heterocycles, and functional groups:
Key Observations :
- Substituent Position : The placement of the nitro group (C3 vs. C2 on thiophene) significantly impacts electronic properties. For example, N-(2-nitro-3-thienyl)acetamide () may exhibit different reactivity compared to the target compound due to altered resonance effects .
- Heterocycle Type : Thiophene-based analogs (e.g., ) generally exhibit greater aromatic stability compared to furan or thiazole derivatives (e.g., NFTA in ), influencing metabolic pathways and toxicity profiles .
Physicochemical and Spectroscopic Properties
While direct data for this compound are sparse, inferences can be drawn from analogs:
- Molecular Weight: Estimated at ~186.19 g/mol (C₆H₆N₂O₃S), lighter than N-(3-acetyl-2-thienyl)acetamide (177.21 g/mol; C₇H₇NO₂S).
- Solubility: Nitro groups enhance polarity but may reduce water solubility compared to acetyl or cyano derivatives.
- Spectroscopy :
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